molecular formula C11H21ClO B030950 Undecanoyl chloride CAS No. 17746-05-3

Undecanoyl chloride

Cat. No.: B030950
CAS No.: 17746-05-3
M. Wt: 204.73 g/mol
InChI Key: JUKPJGZUFHCZQI-UHFFFAOYSA-N
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Description

Undecanoyl chloride, also known as undecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₉COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and surfactants.

Mechanism of Action

. . The primary targets of undecanoyl chloride are the reactant molecules in the synthesis process. It is often used to introduce the undecanoyl group into a molecule, typically through a reaction with a nucleophile.

Mode of Action

This compound is an acyl chloride, a type of carboxylic acid derivative. It reacts with nucleophiles, such as alcohols or amines, to form esters or amides, respectively. The chloride ion (Cl-) is a good leaving group, which makes this compound highly reactive. When it reacts with a nucleophile, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the chloride ion and forming the desired product .

Biochemical Pathways

As a synthetic reagent, this compound doesn’t directly participate in any natural biochemical pathways. For example, it has been used in the synthesis of chrysotrione B, a 2-acylcyclopentene-1,3-dione derivative .

Action Environment

The action of this compound is highly dependent on the reaction conditions, including the temperature, solvent, and the presence of a suitable nucleophile. It is stable under normal temperature and pressure if used and stored according to specifications . It is a corrosive substance and poses a hazard to the eyes and skin . Therefore, appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanoyl chloride can be synthesized through various methods. One common method involves the reaction of undecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Reaction with Thionyl Chloride:

CH₃(CH₂)₉COOH+SOCl₂CH₃(CH₂)₉COCl+SO₂+HCl\text{CH₃(CH₂)₉COOH} + \text{SOCl₂} \rightarrow \text{CH₃(CH₂)₉COCl} + \text{SO₂} + \text{HCl} CH₃(CH₂)₉COOH+SOCl₂→CH₃(CH₂)₉COCl+SO₂+HCl

Reaction with Oxalyl Chloride:

CH₃(CH₂)₉COOH+(COCl)2CH₃(CH₂)₉COCl+CO₂+CO+HCl\text{CH₃(CH₂)₉COOH} + (\text{COCl})₂ \rightarrow \text{CH₃(CH₂)₉COCl} + \text{CO₂} + \text{CO} + \text{HCl} CH₃(CH₂)₉COOH+(COCl)2​→CH₃(CH₂)₉COCl+CO₂+CO+HCl

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chlorination processes. These processes involve the use of chlorinating agents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Undecanoyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and reduction.

  • Nucleophilic Substitution: this compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reaction with Amine:

    CH₃(CH₂)₉COCl+RNH₂CH₃(CH₂)₉CONHR+HCl\text{CH₃(CH₂)₉COCl} + \text{RNH₂} \rightarrow \text{CH₃(CH₂)₉CONHR} + \text{HCl} CH₃(CH₂)₉COCl+RNH₂→CH₃(CH₂)₉CONHR+HCl

    Reaction with Alcohol:

    CH₃(CH₂)₉COCl+ROHCH₃(CH₂)₉COOR+HCl\text{CH₃(CH₂)₉COCl} + \text{ROH} \rightarrow \text{CH₃(CH₂)₉COOR} + \text{HCl} CH₃(CH₂)₉COCl+ROH→CH₃(CH₂)₉COOR+HCl

  • Hydrolysis: this compound hydrolyzes in the presence of water to form undecanoic acid and hydrochloric acid.

    CH₃(CH₂)₉COCl+H₂OCH₃(CH₂)₉COOH+HCl\text{CH₃(CH₂)₉COCl} + \text{H₂O} \rightarrow \text{CH₃(CH₂)₉COOH} + \text{HCl} CH₃(CH₂)₉COCl+H₂O→CH₃(CH₂)₉COOH+HCl

  • Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

    CH₃(CH₂)₉COCl+LiAlH₄CH₃(CH₂)₉CH₂OH+LiCl+AlCl₃\text{CH₃(CH₂)₉COCl} + \text{LiAlH₄} \rightarrow \text{CH₃(CH₂)₉CH₂OH} + \text{LiCl} + \text{AlCl₃} CH₃(CH₂)₉COCl+LiAlH₄→CH₃(CH₂)₉CH₂OH+LiCl+AlCl₃

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water; can occur at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Undecanoic Acid: Formed from hydrolysis.

    Undecanol: Formed from reduction.

Scientific Research Applications

Undecanoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:

  • Chemistry:

    • Synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
    • Preparation of surfactants and emulsifiers.
  • Biology:

    • Used in the synthesis of bioactive molecules and biochemical probes.
    • Employed in the modification of biomolecules for research purposes.
  • Medicine:

    • Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
    • Used in the development of drug delivery systems.
  • Industry:

    • Production of specialty chemicals and materials.
    • Used in the manufacture of coatings, adhesives, and sealants.

Comparison with Similar Compounds

Undecanoyl chloride is similar to other acyl chlorides such as decanoyl chloride, lauroyl chloride, and stearoyl chloride. it has unique properties and applications that distinguish it from these compounds.

Similar Compounds

    Decanoyl Chloride (CH₃(CH₂)₈COCl): Used in the synthesis of pharmaceuticals and agrochemicals.

    Lauroyl Chloride (CH₃(CH₂)₁₀COCl): Employed in the production of surfactants and emulsifiers.

    Stearoyl Chloride (CH₃(CH₂)₁₆COCl): Used in the manufacture of specialty chemicals and materials.

Uniqueness of this compound

    Intermediate Chain Length: The chain length of this compound (11 carbon atoms) provides a balance between reactivity and stability, making it suitable for a wide range of applications.

    Versatility: It is used in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and surfactants.

    Reactivity: The compound’s reactivity towards nucleophiles makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

undecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKPJGZUFHCZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066258
Record name Undecanoyl chloride
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Molecular Weight

204.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17746-05-3
Record name Undecanoyl chloride
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Record name Undecanoyl chloride
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Record name Undecanoyl chloride
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Record name Undecanoyl chloride
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Record name Undecanoyl chloride
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Record name Undecanoyl chloride
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a solution of 5.0 grams (0.027 mole) of undecanoic acid in 75 mL of methylene chloride was stirred and 2.8 ml (0.032 mole) of oxalyl chloride and 5 drops of N,N-dimethylformamide were added. Upon completion of addition, the reaction mixture was stirred for about 16 hours, then it was concentrated under reduced pressure, yielding 2.2 grams of undecanoyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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